Superior PRMT6 Inhibitory Potency Compared to Structurally Related Pyrimidines
4-Amino-6-methoxy-2-(n-propyl)pyrimidine (BDBM50194753) demonstrates an IC50 of 47 nM against human PRMT6 [1]. This represents a 1.4-fold improvement in potency over the structurally related analog BDBM50194780 (CHEMBL3911620), which exhibits an IC50 of 67 nM in the same assay [2]. The difference is attributable to the specific C2 n-propyl substitution pattern.
| Evidence Dimension | PRMT6 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | BDBM50194780 (CHEMBL3911620): 67 nM |
| Quantified Difference | 1.4-fold more potent (47 nM vs 67 nM) |
| Conditions | Inhibition of human full-length PRMT6 (residues 1-375) expressed in baculovirus expression system, assessed via inhibition of methylation activity. |
Why This Matters
This quantitative potency advantage directly informs selection for PRMT6-focused epigenetic research programs where maximizing target engagement is critical.
- [1] BindingDB. (n.d.). BDBM50194753 (CHEMBL3928539). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194753 View Source
- [2] BindingDB. (n.d.). BDBM50194780 (CHEMBL3911620). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194780&google=BDBM50194780 View Source
